molecular formula C9H13NO2 B13071535 1-Cyano-3-propylcyclobutane-1-carboxylic acid

1-Cyano-3-propylcyclobutane-1-carboxylic acid

Cat. No.: B13071535
M. Wt: 167.20 g/mol
InChI Key: UGWFCMUXBUJDEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-3-propylcyclobutane-1-carboxylic acid can be synthesized through various synthetic routes. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyano-3-propylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyano-3-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Cyano-2-methylcyclobutane-1-carboxylic acid
  • 1-Cyano-3-ethylcyclobutane-1-carboxylic acid
  • 1-Cyano-3-butylcyclobutane-1-carboxylic acid

Comparison: 1-Cyano-3-propylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-cyano-3-propylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H13NO2/c1-2-3-7-4-9(5-7,6-10)8(11)12/h7H,2-5H2,1H3,(H,11,12)

InChI Key

UGWFCMUXBUJDEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)(C#N)C(=O)O

Origin of Product

United States

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